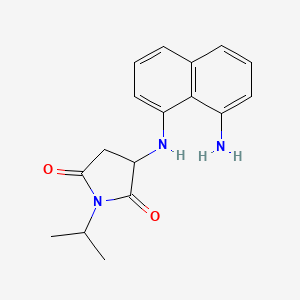

3-(8-Amino-naphthalen-1-ylamino)-1-isopropyl-pyrrolidine-2,5-dione

Description

Historical Development of Maleimide-Based Inhibitors

Pyrrolidine-2,5-dione (maleimide) derivatives have evolved from early applications in polymer chemistry to becoming cornerstone motifs in enzyme inhibition. The planar, electron-deficient maleimide core enables covalent interactions with nucleophilic residues (e.g., cysteine thiols) in target proteins, a mechanism exploited in kinase and protease inhibitors.

Table 1: Key Milestones in Maleimide-Based Drug Development

The anticonvulsant activity of 1,3-disubstituted pyrrolidine-2,5-diones (e.g., 59j,n ) against maximal electroshock (MES) and pentylenetetrazole-induced seizures underscored their CNS permeability and voltage-gated channel modulation. Concurrently, Oktay et al. demonstrated that 3-chloro-N-aryl derivatives (e.g., 71c,d ) inhibited carbonic anhydrase isoforms hCA I/II at nanomolar concentrations, rivaling acetazolamide. Recent innovations include Frejat et al.’s 1,2,4-oxadiazole-pyrrolidine hybrids (22a–e ), which suppressed E. coli DNA gyrase (IC~50~ = 120–270 nM) through competitive ATPase domain binding.

Structural Significance of Naphthylamine Substitutions

Naphthylamine substitutions introduce extended aromatic systems that enhance target engagement via π-π stacking and hydrophobic interactions. In 3-(8-amino-naphthalen-1-ylamino)-1-isopropyl-pyrrolidine-2,5-dione, the naphthylamine group confers three critical advantages:

- Hydrophobic Complementarity : The bicyclic naphthalene system fills hydrophobic pockets in enzyme active sites, as observed in HDAC2 inhibitors where aromatic moieties stabilize binding.

- Hydrogen Bonding Capacity : The primary amine at C8 participates in H-bonding with catalytic residues, mimicking natural substrates in kinases and oxidoreductases.

- Stereoelectronic Modulation : Electron-donating amino groups increase electron density at the maleimide carbonyls, altering reactivity toward nucleophilic attack.

Table 2: Impact of Naphthylamine Substitutions on Bioactivity

Synthetic routes to naphthylamine-functionalized derivatives often employ:

- Cyclocondensation : Maleic anhydride and amine precursors under reflux with SOCl~2~.

- Schiff Base Formation : Condensation of p-hydroxybenzaldehyde with cyclic imides, followed by cyclization.

For instance, 1-(3-chlorophenyl)-pyrrolidine-2,5-dione (1 ) was synthesized via succinyl chloride intermediate formation, followed by amidation with m-chloroaniline. Introducing the naphthylamine group would require Ullmann coupling or Buchwald-Hartwig amination at the C3 position.

The stereoelectronic effects of the isopropyl group at N1 further modulate conformational flexibility. Bulky N-alkyl substituents restrict pseudorotation, locking the pyrrolidine ring into bioactive conformations, as seen in VGSC inhibitors.

Properties

Molecular Formula |

C17H19N3O2 |

|---|---|

Molecular Weight |

297.35 g/mol |

IUPAC Name |

3-[(8-aminonaphthalen-1-yl)amino]-1-propan-2-ylpyrrolidine-2,5-dione |

InChI |

InChI=1S/C17H19N3O2/c1-10(2)20-15(21)9-14(17(20)22)19-13-8-4-6-11-5-3-7-12(18)16(11)13/h3-8,10,14,19H,9,18H2,1-2H3 |

InChI Key |

SRKDHJGZAHLCKS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C(=O)CC(C1=O)NC2=CC=CC3=C2C(=CC=C3)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(8-Amino-naphthalen-1-ylamino)-1-isopropyl-pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method starts with the preparation of the naphthalene derivative, followed by the introduction of the amino group. The pyrrolidine ring is then constructed through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Core Reactivity of Pyrrolidine-2,5-dione

The pyrrolidine-2,5-dione scaffold (succinimide analog) is known for:

-

Nucleophilic ring-opening reactions at the carbonyl groups (C2 and C5), particularly under basic or acidic conditions .

-

Hydrolysis to form dicarboxylic acids or intermediates under aqueous conditions .

-

Functionalization at the nitrogen (N1) via alkylation, acylation, or substitution .

For the target compound, the isopropyl group at N1 likely sterically hinders reactions at this position, directing reactivity toward the 3-(8-amino-naphthalen-1-ylamino) substituent or the carbonyl carbons.

Reactivity of the 8-Amino-naphthalen-1-ylamino Substituent

The 8-amino-naphthalen-1-ylamino group introduces two reactive sites:

-

Primary aromatic amine (-NH2 on the naphthalene ring):

-

Secondary amine (-NH- bridging naphthalene and pyrrolidine):

Potential Synthetic Modifications

Based on related pyrrolidine-2,5-dione derivatives , the following reactions are hypothesized:

Table 1: Proposed Reactions and Conditions

| Reaction Type | Reagents/Conditions | Expected Product |

|---|---|---|

| Acylation of aromatic amine | Acetyl chloride, base (e.g., pyridine) | N-Acetylated naphthalene derivative |

| Ring-opening with amines | Primary amines, heat | Dicarboxamide derivatives |

| Oxidation of amine | H2O2, FeCl3 | Nitro or nitroso intermediates |

| Cross-coupling reactions | Pd catalysts, aryl halides | Biaryl or heteroaryl-functionalized derivatives |

Mechanistic Insights from Analogous Systems

-

Multicomponent reactions involving pyrrolidine-2,5-diones often proceed via imine intermediates or enolate formation . For example, ethyl 2,4-dioxovalerate derivatives react with aldehydes and amines to form substituted pyrrolidines .

-

Hydrogen bonding between the 3-amino group and carbonyl oxygen may stabilize transition states, as seen in pyrrolidine-2,3-dione systems .

Challenges and Research Gaps

-

Steric hindrance from the isopropyl group may limit accessibility to the N1 position.

-

Solubility issues in polar solvents (due to the naphthalene moiety) could complicate reaction optimization.

-

No peer-reviewed studies directly investigating this compound’s reactivity are available; existing data derive from structural analogs .

Scientific Research Applications

3-(8-Amino-naphthalen-1-ylamino)-1-isopropyl-pyrrolidine-2,5-dione has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for creating complex molecules.

Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(8-Amino-naphthalen-1-ylamino)-1-isopropyl-pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

The structural and functional attributes of 3-(8-Amino-naphthalen-1-ylamino)-1-isopropyl-pyrrolidine-2,5-dione can be contextualized against three key classes of analogous compounds:

Diketopiperazine Derivatives (DKPs)

DKPs, such as albonoursin and related analogs, share the 2,5-dione core but differ in substituents and bioactivity profiles.

Key Observations :

- The target compound’s naphthalene-amino group distinguishes it from DKPs with benzylidene or alkylidene substituents. This aromatic system may confer unique binding interactions, though its bioactivity remains unexplored.

- Albonoursin and related DKPs exhibit antiviral activity against H1N1, with IC₅₀ values in the micromolar range.

Naphthopyran Derivatives

Naphthopyran-based compounds, such as those synthesized in , share the naphthalene moiety but differ in core structure and bioactivity:

Key Observations :

- Naphthopyrans prioritize antimicrobial activity, linked to substituents like p-chlorophenyl or methoxy groups.

- The pyrrolidine-2,5-dione core may confer redox activity absent in naphthopyrans, analogous to naphthoquinone hybrids (see below) .

Naphthoquinone-Triazole/Arylamine Hybrids

highlights naphthoquinones hybridized with triazoles or arylamines, which share redox-active quinone moieties:

Key Observations :

- Naphthoquinone hybrids leverage redox properties for antiparasitic activity. The target compound’s pyrrolidine-2,5-dione core lacks a quinone group but may still participate in redox cycling via its conjugated dione system.

Biological Activity

3-(8-Amino-naphthalen-1-ylamino)-1-isopropyl-pyrrolidine-2,5-dione, with the CAS number 1009693-76-8, is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₉N₃O₂ |

| Molecular Weight | 297.35 g/mol |

| SMILES | CC(C)N1C(=O)CC(Nc2cccc3cccc(N)c23)C1=O |

| IUPAC Name | 3-[(8-aminonaphthalen-1-yl)amino]-1-propan-2-ylpyrrolidine-2,5-dione |

This compound is primarily utilized in organic synthesis and as a research chemical due to its structural complexity and potential reactivity .

Anticancer Potential

Research indicates that compounds structurally related to this compound may exhibit significant anticancer properties. For instance, derivatives of pyrrolidine have shown promising activity against various cancer cell lines. In studies involving similar structures, compounds demonstrated cytotoxic effects against human cancer cells, suggesting that this class may inhibit tumor growth effectively .

Enzyme Inhibition

One notable area of research is the compound's interaction with enzymes such as P450 aromatase. While some derivatives have shown reversible inhibition of this enzyme, it remains unclear how this compound specifically affects enzyme activity . The ability to modify enzyme activity is crucial in drug design for conditions such as hormone-dependent cancers.

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds:

- Antimicrobial Activity : Research has highlighted the antimicrobial properties of related naphthalene derivatives. A study found that certain naphthalene-based compounds exhibited substantial growth inhibition against Gram-negative bacteria .

- Cytotoxicity Studies : A comparative analysis of various pyrrolidine derivatives revealed that certain modifications led to enhanced cytotoxicity against cancer cell lines. The presence of specific functional groups was correlated with increased inhibitory effects on cell proliferation .

- Molecular Dynamics Simulations : Simulations conducted on similar compounds have provided insights into their binding affinities and interactions with target proteins. These studies suggest that structural modifications can significantly impact biological activity .

Q & A

Basic: What are the established synthetic routes for 3-(8-Amino-naphthalen-1-ylamino)-1-isopropyl-pyrrolidine-2,5-dione, and how are intermediates characterized?

The compound’s pyrrolidine-2,5-dione core is synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 8-amino-naphthalen-1-amine with activated pyrrolidine-2,5-dione derivatives (e.g., brominated or iodinated intermediates). Key intermediates are characterized using ¹H NMR, ¹³C NMR, and ESI-HRMS to confirm regioselectivity and purity . For example, in analogous pyrrolidine-2,5-dione syntheses, NMR spectra resolve substituent positions by analyzing coupling constants and chemical shifts, while HRMS validates molecular weights within ±2 ppm accuracy .

Basic: How is the molecular structure of this compound confirmed using spectroscopic and crystallographic methods?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation. The SHELX software suite refines crystallographic data to generate electron density maps, bond lengths, and angles . For non-crystalline samples, ORTEP-III visualizes molecular geometry using torsion angles and displacement parameters . Complementary techniques like IR spectroscopy identify functional groups (e.g., C=O stretching at ~1665 cm⁻¹ for the dione moiety) , while UV-Vis spectra assess conjugation in the naphthylamino substituent .

Advanced: How can ring puckering parameters be applied to analyze the conformational flexibility of the pyrrolidine-2,5-dione core?

The Cremer-Pople puckering coordinates quantify non-planarity in five-membered rings. For the pyrrolidine-2,5-dione core, calculate the puckering amplitude (q) and phase angle (φ) using atomic coordinates from SC-XRD data. A q > 0.5 Å indicates significant puckering, while φ distinguishes envelope (φ ≈ 0°) or twist (φ ≈ 180°) conformations . Computational tools like Gaussian or ORCA can model energy barriers between conformers, aiding in understanding dynamic behavior in solution .

Advanced: What computational strategies are recommended to study the electronic properties and binding interactions of this compound with biological targets?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge transfer. For example, the electron-rich naphthylamino group likely participates in π-π stacking or hydrogen bonding. Molecular docking (e.g., AutoDock Vina) simulates interactions with targets like serotonin receptors, leveraging crystallographic structures from the Protein Data Bank. Pharmacophore mapping identifies critical hydrogen bond donors/acceptors, such as the dione carbonyls and amino groups .

Advanced: How should researchers resolve contradictions between crystallographic data and spectroscopic observations in structural refinement?

Discrepancies may arise from dynamic disorder in crystals or solvent effects. Use SHELXL’s TWIN/BASF commands to model twinning or anisotropic displacement parameters . Validate against spectroscopic for example, if NMR shows equatorial substituents but XRD suggests axial, consider temperature-dependent NMR to probe conformational equilibria . Cross-validate with solid-state NMR or Raman spectroscopy to resolve static vs. dynamic disorder .

Basic: What analytical techniques are critical for assessing purity and stability during synthesis?

HPLC-UV with C18 columns quantifies purity (>98% for pharmacological studies) and detects degradation products. TGA-DSC evaluates thermal stability, identifying decomposition points (e.g., endothermic peaks near 220°C for pyrrolidine-2,5-diones) . Accelerated stability studies under high humidity (75% RH) and heat (40°C) monitor hydrolytic degradation of the dione ring .

Advanced: How can researchers design derivatives to modulate the compound’s pharmacokinetic properties?

Structure-activity relationship (SAR) studies focus on substituent effects. For instance:

- Isoelectronic replacements : Swap the isopropyl group with cyclopropyl to reduce metabolic oxidation .

- Prodrug strategies : Esterify the dione carbonyls to enhance solubility, with in vivo hydrolysis regenerating the active form .

- LogP optimization : Introduce polar groups (e.g., -OH, -SO₃H) to lower LogP values predicted via ChemAxon or ACD/Labs .

Advanced: What experimental and computational methods address discrepancies in biological activity across structural analogs?

If analogs show inconsistent 5-HT receptor affinity, conduct radioligand binding assays with tritiated 8-OH-DPAT to measure Ki values . Pair with molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding pocket flexibility. For contradictory cytotoxicity data, use synchrotron-based X-ray fluorescence to probe metal ion interactions or ROS assays to evaluate oxidative stress pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.